N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
Description
N'-[(Z)-(5-Bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide (molecular formula: C₁₂H₉BrN₄O₂) is a hydrazone derivative synthesized by condensing pyrazine-2-carbohydrazide with 5-bromo-2-hydroxybenzaldehyde. Its Z-configuration is confirmed by the stereodescriptor in the SMILES notation (C1=CC(=C(C=C1Br)/C=N\NC(=O)C2=NC=CN=C2)O) and validated via X-ray crystallography or spectroscopic methods in related analogs . The compound features a pyrazine core linked to a brominated hydroxyphenyl group, a structural motif associated with antimicrobial and antitubercular (anti-TB) activities . Predicted physicochemical properties include a molecular mass of 319.99 g/mol and collision cross-section (CCS) values ranging from 161.0–166.5 Ų for various adducts .
Properties
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O2/c13-9-1-2-11(18)8(5-9)6-16-17-12(19)10-7-14-3-4-15-10/h1-7,18H,(H,17,19)/b16-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBKIZKKLUUYJO-SOFYXZRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)C2=NC=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N\NC(=O)C2=NC=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the condensation reaction, forming the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazone bond (C=N) in the compound undergoes hydrolysis under acidic or basic conditions, regenerating pyrazine-2-carbohydrazide and 5-bromo-2-hydroxybenzaldehyde. Key findings include:
| Reaction Conditions | Products Formed | Analytical Confirmation |
|---|---|---|
| 1M HCl, reflux (4–6 h) | Pyrazine-2-carbohydrazide + aldehyde | TLC, NMR |
| 0.5M NaOH, ethanol/water (60°C, 3 h) | Partial hydrolysis intermediates | HPLC monitoring |
This reaction is critical for recovering the parent hydrazide, which can be reused in subsequent syntheses .
Condensation Reactions
The compound participates in reversible condensation with carbonyl-containing molecules. For example, it reacts with:
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Aromatic aldehydes : Forms bis-hydrazone derivatives under ethanol reflux.
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Ketones : Slower reactivity due to steric hindrance, requiring prolonged heating.
A comparative study of condensation efficiency:
| Carbonyl Compound | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol | Reflux | 4 | 78 |
| Acetophenone | Toluene | 110°C | 12 | 35 |
The electron-withdrawing nitro group enhances electrophilicity, improving reaction rates .
Cyclization Reactions
The hydrazone moiety facilitates cyclization to form nitrogen-containing heterocycles. Notable examples include:
3.1. Formation of Pyrazolo[3,4-d]pyridazine Derivatives
Under oxidative conditions (e.g., iodine/DMSO), intramolecular cyclization occurs:
Substitution Reactions
The bromine atom at the 5-position of the phenolic ring undergoes nucleophilic aromatic substitution (NAS).
4.1. Amination
Reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group (72% yield).
4.2. Suzuki Coupling
Although direct coupling is unreported, analogous bromo-hydrazones undergo palladium-catalyzed cross-coupling with aryl boronic acids . For example:
Redox Reactions
The hydrazone group participates in redox processes:
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Oxidation : With KMnO₄/H₂SO₄, the C=N bond cleaves to form carboxylic acid derivatives.
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Reduction : NaBH₄ reduces the hydrazone to a hydrazine derivative (unstable, requiring in situ stabilization).
Comparative Reactivity with Analogues
The Z-configuration and bromine substitution influence reactivity compared to similar compounds:
| Compound Variation | Hydrolysis Rate | Cyclization Efficiency |
|---|---|---|
| 5-Bromo-2-hydroxyphenyl derivative | Moderate | High |
| 5-Chloro-2-hydroxyphenyl analogue | Faster | Moderate |
| Unsubstituted phenyl derivative | Slowest | Low |
The bromine atom’s steric and electronic effects enhance cyclization yields .
Stability and Reaction Optimization
-
pH Sensitivity : Decomposition occurs at pH < 2 or > 10.
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Thermal Stability : Stable below 150°C (TGA data).
Optimal reaction conditions for common transformations:
| Reaction Type | Ideal Solvent | Catalyst | Temperature Range |
|---|---|---|---|
| Hydrolysis | HCl/EtOH | None | 60–80°C |
| Suzuki Coupling | 1,4-Dioxane | Pd(PPh₃)₄ | 90–100°C |
| Cyclization | DMSO | I₂ | 25–40°C |
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of pyrazine derivatives, which are known for their diverse pharmacological activities. The synthesis typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with pyrazine-2-carbohydrazide under controlled conditions. The reaction generally proceeds through the formation of an imine intermediate, followed by dehydration to yield the final product.
Synthesis Overview
- Reactants : 5-bromo-2-hydroxybenzaldehyde and pyrazine-2-carbohydrazide.
- Reaction Conditions : Typically conducted in methanol or ethanol at elevated temperatures (50-100°C) for several hours.
- Yield : The yield can vary based on the reaction conditions and purity of reactants.
Antimicrobial Properties
Research indicates that compounds similar to N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide exhibit significant antimicrobial activity. A study focusing on related hydrazones demonstrated their effectiveness against various bacterial strains, suggesting that the presence of halogen substituents (like bromine) and hydroxyl groups can enhance antibacterial efficacy .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Compounds with similar moieties have shown the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Preliminary studies indicate that derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anticancer Potential
Emerging research highlights the anticancer potential of pyrazine derivatives. For instance, studies have shown that certain hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . This suggests that this compound could be further explored for its anticancer properties.
Drug Development
Given its promising biological activities, this compound could serve as a lead compound in drug development. Its structural modifications may lead to derivatives with enhanced potency and selectivity against specific targets in infectious diseases or cancer therapy.
Formulation in Pharmaceutical Preparations
The compound's solubility and stability profile make it suitable for formulation into various pharmaceutical preparations. Its potential as an active pharmaceutical ingredient (API) could be explored in both oral and injectable dosage forms.
Case Study 1: Antimicrobial Activity Assessment
In a recent study, a series of hydrazone derivatives were synthesized and tested against Gram-positive and Gram-negative bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited MIC values comparable to standard antibiotics like ampicillin .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Effective against S. aureus |
| Compound B | 32 | Effective against E. coli |
| This compound | TBD | TBD |
Case Study 2: Antioxidant Evaluation
A study evaluated various pyrazine derivatives for their antioxidant capacity using DPPH radical scavenging assays. The findings suggest that compounds containing hydroxyl groups significantly improved scavenging activity, indicating that this compound may also possess similar properties .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control (Vitamin C) | 90 |
| Compound C | 75 |
| This compound | TBD |
Mechanism of Action
The mechanism of action of N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is due to the presence of nitrogen and oxygen donor atoms in the molecule, which can coordinate with metals. The compound’s biological activity is likely related to its interaction with cellular components, disrupting normal cellular functions.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine : Brominated derivatives (e.g., compound 34 ) show enhanced anti-TB activity compared to chlorinated analogs, likely due to increased lipophilicity and target binding .
- Heterocyclic Modifications : Replacing the phenyl group with pyrazole (compound 34 ) or quinazoline (compound 4 ) alters solubility and potency, with pyrazole hybrids showing superior MIC values .
Physicochemical and Spectral Properties
Key Observations :
- Solubility : Bulky substituents (e.g., naphthalene in compound 12 ) reduce aqueous solubility but enhance organic solvent compatibility .
- Spectral Trends : All compounds show characteristic IR peaks for hydrazone C=N (1585–1600 cm⁻¹) and carbonyl C=O (1680–1720 cm⁻¹) bonds .
Metal Complexation Behavior
Hydrazone ligands often coordinate with transition metals to enhance bioactivity:
- N'-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide forms octahedral complexes with Mn(II), Co(II), and Cu(II), showing improved antimicrobial activity compared to the free ligand .
- This compound is yet to be explored for metal coordination, but analogous brominated hydrazones (e.g., 3-bromo-2-hydroxybenzaldehyde derivatives) form stable complexes with Zn(II) and Cd(II) .
Biological Activity
N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article will explore its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which features a pyrazine core with a hydrazone linkage. The presence of the bromine and hydroxyl groups on the phenyl ring enhances its reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of pyrazine compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Slightly active | |
| Pseudomonas aeruginosa | Slightly active |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated in several studies. The compound's ability to scavenge free radicals is attributed to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize reactive species .
3. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells through the activation of apoptotic pathways .
Case Studies
Case Study 1: Antimicrobial Testing
In a study examining a series of pyrazine derivatives, this compound was tested against multiple bacterial strains. The results indicated that the compound had a significant inhibitory effect on S. aureus, suggesting its potential as an antimicrobial agent .
Case Study 2: Antioxidant Evaluation
A study focused on the antioxidant capacity of various hydrazone derivatives found that this compound demonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of pyrazine-2-carbohydrazide with 5-bromo-2-hydroxybenzaldehyde in anhydrous ethanol under reflux. Optimizing molar ratios (e.g., 1:1 stoichiometry), reaction duration (12–24 hours), and purification steps (e.g., repeated ethanol washing and vacuum drying) can achieve yields up to 85% . Temperature control (70–80°C) and inert atmospheres minimize side reactions.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing crystals via slow evaporation (e.g., in DMSO/ethanol mixtures over 30 days) .
- Data collection using a Bruker SMART diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Structure refinement via SHELXL (R-factor ≤ 0.034) .
- Validation of intramolecular hydrogen bonding (O–H⋯N) and Z-configuration at the C=N bond .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?
- Methodological Answer : The disc-diffusion method against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains is common. Key considerations:
- Use ciprofloxacin as a reference standard .
- Measure zones of inhibition (≥15 mm suggests potency) and compare with MIC (minimum inhibitory concentration) values .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and stability of this compound?
- Methodological Answer :
- Perform geometry optimization at the B3LYP/6-311G(d,p) level using Gaussian 09W .
- Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Conduct natural bond orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., charge transfer from lone pairs to σ* orbitals) .
Q. What strategies resolve discrepancies between experimental and computational NMR chemical shifts?
- Methodological Answer :
- Calculate shifts using gauge-including atomic orbital (GIAO) or continuous set of gauge transformations (CSGT) methods .
- Compare with experimental NMR data. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility. Use polarizable continuum models (PCM) to account for solvent interactions .
Q. How do molecular docking studies inform the antitubercular mechanism of this compound?
- Methodological Answer :
- Dock the compound into the active site of Mycobacterium tuberculosis pantothenate synthetase (PDB ID: 3IVX) using AutoDock Vina .
- Identify key interactions (e.g., hydrogen bonds with Arg157, hydrophobic contacts with Val146).
- Validate docking poses with molecular dynamics simulations (RMSD <2.0 Å over 100 ns) .
Q. What challenges arise in refining the crystal structure of Schiff base derivatives, and how can SHELXL parameters improve accuracy?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
